molecular formula C16H28O2 B3183024 9Z,12Z-hexadecadienoic acid CAS No. 5070-03-1

9Z,12Z-hexadecadienoic acid

Cat. No.: B3183024
CAS No.: 5070-03-1
M. Wt: 252.39 g/mol
InChI Key: RVEKLXYYCHAMDF-UTOQUPLUSA-N
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Description

9Z,12Z-hexadecadienoic acid is a hexadecadienoic acid with two double bonds located at positions 9 and 12. It is a monounsaturated omega-7 fatty acid and is known for its role as a plant metabolite . This compound is also referred to as palmitolinoleic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9Z,12Z-hexadecadienoic acid typically involves the desaturation of oleic acid. This process is catalyzed by enzymes such as microsomal oleate desaturase (FAD2), which introduces double bonds at specific positions . The reaction conditions often include the presence of histidine boxes and a C-terminal endoplasmic reticulum retrieval motif .

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction and purification from plant sources rich in linoleic acid. The process involves the use of solvents and chromatographic techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

9Z,12Z-hexadecadienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Saturated fatty acids.

    Substitution: Esters and amides.

Scientific Research Applications

9Z,12Z-hexadecadienoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9Z,12Z-hexadecadienoic acid involves its interaction with various molecular targets and pathways. It acts as a ligand for specific receptors and enzymes involved in lipid metabolism. The compound can modulate the activity of enzymes such as desaturases and elongases, influencing the synthesis and breakdown of fatty acids .

Comparison with Similar Compounds

Similar Compounds

    9Z,12Z-octadecadienoic acid (Linoleic acid): A similar compound with two double bonds at positions 9 and 12 but with an 18-carbon chain.

    9Z,12Z,15Z-octadecatrienoic acid (α-Linolenic acid): Contains three double bonds and is an omega-3 fatty acid.

    9Z,12Z,15Z,18Z-eicosatetraenoic acid (Arachidonic acid): A polyunsaturated fatty acid with four double bonds.

Uniqueness

9Z,12Z-hexadecadienoic acid is unique due to its specific structure and the position of its double bonds, which confer distinct chemical and biological properties. Its role as a plant metabolite and its impact on lipid metabolism distinguish it from other similar compounds .

Properties

IUPAC Name

(9Z,12Z)-hexadeca-9,12-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h4-5,7-8H,2-3,6,9-15H2,1H3,(H,17,18)/b5-4-,8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEKLXYYCHAMDF-UTOQUPLUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCC=CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\C/C=C\CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5070-03-1
Record name Palmitolinoleic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5070-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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